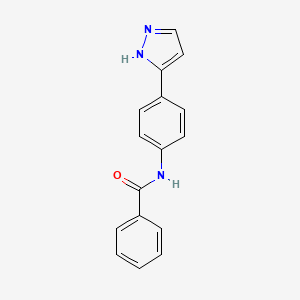

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide

Description

N-(4-(1H-Pyrazol-3-yl)phenyl)benzamide is a benzamide derivative featuring a phenyl ring substituted with a pyrazole moiety at the para position. This method is standard for constructing stable amide bonds, suggesting a similar pathway for the target compound.

The pyrazole moiety is notable for its role in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors.

Properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-8-6-12(7-9-14)15-10-11-17-19-15/h1-11H,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLXQYMYAPZTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)benzamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)benzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the benzamide or pyrazole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound’s structural analogs differ primarily in substituent groups on the benzamide core or phenyl ring, which critically influence physicochemical properties and bioactivity. Key examples include:

Impact of Substituents on Physicochemical Properties

- Alkoxy Chains : Compounds 9–12 () feature alkoxy groups (e.g., hexyloxy), which increase lipophilicity and may improve membrane permeability in biological systems .

- Steric Effects : The tert-butyl group in compound 72 () introduces steric bulk, which could hinder rotational freedom or interaction with sterically sensitive targets .

Spectral and Physical Data

- Melting Points : Compound 8h exhibits a melting point of 99–102°C, indicative of moderate crystallinity influenced by halogen and trifluoromethyl groups .

- Spectroscopy : IR peaks at 1651 cm⁻¹ (C=O stretch) and 1614 cm⁻¹ (N–H bend) confirm amide bond formation in compound 8h . Similar spectral profiles are expected for the target compound.

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide features a pyrazole moiety linked to a phenyl group, which is further connected to a benzamide. Its molecular formula is , with a molecular weight of 341.4 g/mol. The unique structure contributes to its interaction with various biological macromolecules, influencing critical processes such as signal transduction and gene expression.

Enzyme Inhibition

Research indicates that N-(4-(1H-pyrazol-3-yl)phenyl)benzamide acts as an enzyme inhibitor. It has shown promise in modulating the activity of specific enzymes involved in various biochemical pathways, which could lead to therapeutic effects in conditions like inflammation and cancer. The compound's ability to interact with active sites or allosteric sites on enzymes enhances its potential as a drug candidate.

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that this compound exhibits anti-inflammatory and analgesic properties. For instance, it has been tested in various models for its ability to reduce inflammation markers and alleviate pain symptoms, suggesting its potential application in treating inflammatory diseases .

Anticancer Activity

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies revealed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types. For example, derivatives of pyrazole compounds similar to N-(4-(1H-pyrazol-3-yl)phenyl)benzamide have shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

The mechanism by which N-(4-(1H-pyrazol-3-yl)phenyl)benzamide exerts its biological effects involves:

- Binding Interactions : The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity.

- Influence on Signaling Pathways : By interacting with specific receptors or enzymes, the compound may alter signaling pathways that are crucial for cellular functions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of N-(4-(1H-pyrazol-3-yl)phenyl)benzamide against structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide | Structure | Different substituents |

| 3-Amino-4,5-dihydro-1-phenylpyrazole | Structure | Lacks benzamide moiety |

| 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide | Structure | Different substitution pattern |

The presence of the benzamide moiety in N-(4-(1H-pyrazol-3-yl)phenyl)benzamide enhances its binding affinity towards biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Anticancer Activity : A study reported that pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines, indicating their potential as anticancer agents .

- Enzyme Inhibition : Research indicated that certain pyrazole compounds significantly inhibited enzyme activities related to inflammatory pathways, showcasing their therapeutic potential in managing chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.